molecular formula C11H22N2O3 B6146493 tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate CAS No. 1784089-07-1

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Cat. No.: B6146493
CAS No.: 1784089-07-1
M. Wt: 230.30 g/mol
InChI Key: GAWUMZPUYJGKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methoxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via tert-butyl chloroformate (Boc anhydride) in the presence of a base like triethylamine.

    Aminomethylation: The aminomethyl group can be added using formaldehyde and a suitable amine under reductive amination conditions.

    Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or oximes.

    Reduction: Reduction reactions can convert the carbonyl group in the carboxylate to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    tert-Butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate: Lacks the aminomethyl group, altering its potential interactions with biological targets.

    tert-Butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, which can change its chemical properties and reactivity.

Uniqueness

The presence of both the aminomethyl and methoxy groups in tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate makes it unique. These functional groups provide a balance of hydrophilic and hydrophobic properties, enhancing its versatility in chemical reactions and biological interactions.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

1784089-07-1

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(7-12,8-13)15-4/h5-8,12H2,1-4H3

InChI Key

GAWUMZPUYJGKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.